Derived Schiff Bases Demonstrate Potent In Vitro Antioxidant Activity Superior to a Standard
In a study of thirty 2,4,6-trichlorophenylhydrazine-derived Schiff bases, several compounds exhibited potent in vitro radical scavenging activity. The most active compounds showed IC50 values significantly lower than the standard antioxidant n-propylgallate in both DPPH and superoxide anion assays [1]. This quantitative data demonstrates that this specific hydrazine scaffold can generate derivatives with enhanced antioxidant potential compared to a well-established reference compound.
| Evidence Dimension | In vitro antioxidant activity (IC50) |
|---|---|
| Target Compound Data | DPPH IC50: 4.05 ± 0.06 µM (for compound 17); Superoxide IC50: 91.23 ± 1.2 µM (for compound 28) |
| Comparator Or Baseline | n-propylgallate (DPPH IC50 = 30.12 ± 0.27 µM; Superoxide IC50 = 106.34 ± 1.6 µM) |
| Quantified Difference | Compound 17 is approximately 7.4-fold more potent in the DPPH assay; Compound 28 is approximately 1.2-fold more potent in the superoxide assay. |
| Conditions | In vitro DPPH radical and superoxide anion scavenging assays [1]. |
Why This Matters
This evidence highlights the utility of 2,4,6-Trichlorophenylhydrazine as a privileged scaffold for medicinal chemistry programs focused on developing potent antioxidant agents.
- [1] Khan, K. M., Shah, Z., Ahmad, V. U., Khan, M., Taha, M., Rahim, F., ... & Voelter, W. (2012). 2,4,6-Trichlorophenylhydrazine Schiff Bases as DPPH Radical and Super Oxide Anion Scavengers. Medicinal Chemistry, 8(3), 452-461. View Source
